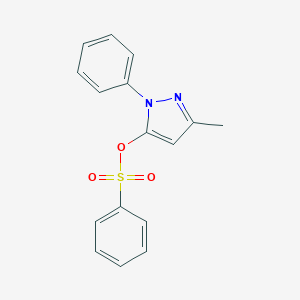
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate, also known as MPB, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a sulfonate derivative of pyrazole, and its unique chemical structure has led to numerous investigations into its properties and potential uses.
Wirkmechanismus
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate is complex and varies depending on the specific application. In general, the compound interacts with biological molecules through a combination of electrostatic and hydrophobic interactions, leading to changes in their structure or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate are also dependent on the specific application. However, the compound has been shown to have a range of effects on biological systems, including the inhibition of enzyme activity, modulation of ion channel function, and alteration of protein structure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate in lab experiments is its high sensitivity and specificity for certain biological molecules. Additionally, the compound is relatively easy to synthesize and can be modified to suit specific experimental conditions. However, there are also limitations to its use, including the potential for toxicity at high concentrations and the need for specialized equipment for detection and analysis.
Zukünftige Richtungen
There are numerous potential future directions for research involving 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate. One area of interest is the development of new fluorescent probes based on the compound, with improved sensitivity and specificity for various biological molecules. Additionally, investigations into the use of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate as an inhibitor of specific enzymes or ion channels may lead to the development of new therapeutic agents for a range of diseases. Finally, further studies on the biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate may reveal new insights into the functioning of biological systems.
Synthesemethoden
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate can be achieved through a variety of methods, including the reaction of pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents or catalysts, but all result in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has been studied extensively for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of various biological molecules, including proteins and nucleic acids. 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has also been investigated for its potential as an inhibitor of certain enzymes, as well as its ability to modulate the activity of ion channels.
Eigenschaften
Molekularformel |
C16H14N2O3S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(5-methyl-2-phenylpyrazol-3-yl) benzenesulfonate |
InChI |
InChI=1S/C16H14N2O3S/c1-13-12-16(18(17-13)14-8-4-2-5-9-14)21-22(19,20)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI-Schlüssel |
PIXCEFFNBUAUNP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)


![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-ethoxybenzenesulfonamide](/img/structure/B281605.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide](/img/structure/B281608.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281611.png)
![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)